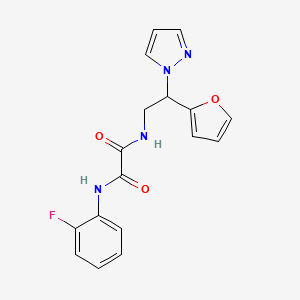
4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide" is a derivative of 1,3-dioxoisoindolin-2-yl and pyridin-2-yl benzamide. It is related to compounds that have been synthesized and characterized in various studies, which have shown interesting properties such as luminescence, aggregation-enhanced emission, and multi-stimuli-responsive behavior . These compounds are of interest due to their potential applications in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and amino pyridine derivatives, as seen in the preparation of luminescent compounds with aggregation-enhanced emission properties . Another synthesis route involves the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . Additionally, direct polycondensation reactions have been used to create optically active polyamides with 1,3-dioxoisoindolin-2-yl units .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and supported by X-ray crystallography . The crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide, a closely related compound, was determined to crystallize in the monoclinic space group, with the structure being stabilized by a network of N-H⋯O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to form complexes with metals, as seen in the synthesis of copper(II) complexes with thiadiazolo[2,3-a]pyridine benzamide derivatives . These complexes have shown significant cytotoxicity against certain human cancer cell lines, indicating potential medicinal applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include luminescence in both DMF solution and solid state, with the ability to form nano-aggregates that exhibit enhanced emission in aqueous-DMF solution . The compounds also display mechanochromic properties and can respond to multiple stimuli . The optically active polyamides containing 1,3-dioxoisoindolin-2-yl units are soluble in polar organic solvents and have been characterized by their thermal properties .
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-18(22-17-7-3-4-12-21-17)13-8-10-14(11-9-13)23-19(25)15-5-1-2-6-16(15)20(23)26/h1-12H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBQHFNMDYMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)



![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)